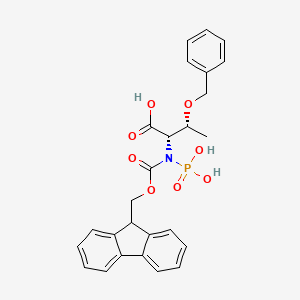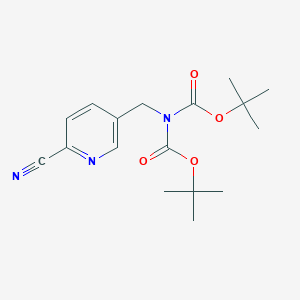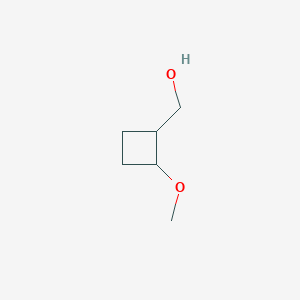
Fmoc-O-benzyl-D-phosphothreonine
Descripción general
Descripción
Fmoc-O-benzyl-D-phosphothreonine is a phosphorylated amino acid derivative used extensively in peptide synthesis. It is known for its stability and utility in solid-phase peptide synthesis (SPPS), particularly in the preparation of phosphothreonine-containing peptides. The compound is characterized by its molecular formula C26H26NO8P and a molecular weight of 511.5 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fmoc-O-benzyl-D-phosphothreonine is synthesized using standard activation methods such as PyBOP and TBTU. The monoprotected phosphothreonine residue, once incorporated, is stable to piperidine . The synthesis involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the phosphorylation of the threonine residue with a benzyl group to protect the phosphate moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-O-benzyl-D-phosphothreonine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using secondary amines like piperidine, leading to the formation of a reactive intermediate.
Deprotection Reactions: The benzyl group protecting the phosphate can be removed under acidic conditions.
Common Reagents and Conditions
Fmoc Removal: Piperidine or piperazine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Phosphate Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the benzyl protecting group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, which can then be further utilized in peptide synthesis .
Aplicaciones Científicas De Investigación
Fmoc-O-benzyl-D-phosphothreonine is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of Fmoc-O-benzyl-D-phosphothreonine involves its incorporation into peptides during SPPS. The Fmoc group is removed to expose the amino group, allowing for the formation of peptide bonds. The benzyl-protected phosphate group ensures stability during synthesis and is removed under acidic conditions to yield the final phosphopeptide .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-O-benzyl-L-phosphothreonine: Similar in structure but differs in the chirality of the threonine residue.
Fmoc-O-benzyl-D-phosphoserine: Contains a serine residue instead of threonine.
Fmoc-O-benzyl-D-phosphotyrosine: Contains a tyrosine residue instead of threonine.
Uniqueness
Fmoc-O-benzyl-D-phosphothreonine is unique due to its specific use in the synthesis of D-phosphothreonine-containing peptides. Its stability and compatibility with standard SPPS methods make it a valuable tool in peptide synthesis .
Propiedades
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(phosphono)amino]-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-17(34-15-18-9-3-2-4-10-18)24(25(28)29)27(36(31,32)33)26(30)35-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,28,29)(H2,31,32,33)/t17-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRIMQXVSXHWMO-OSPHWJPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)P(=O)(O)O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)P(=O)(O)O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol](/img/structure/B8218665.png)




![2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione](/img/structure/B8218713.png)



![Tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8218753.png)


